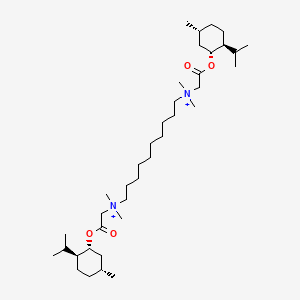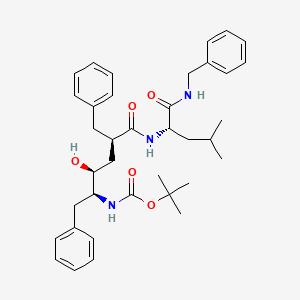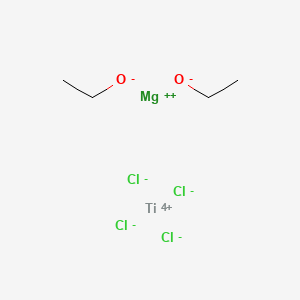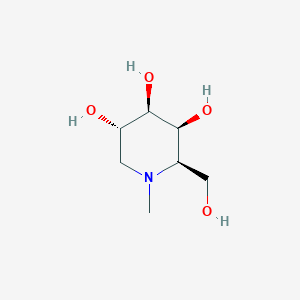
4-Amino-3-((4'-((2,4-diaminophenyl)azo)-2,2'-disulpho(1,1'-biphenyl)-4-yl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 280-243-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of EINECS 280-243-9 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific reaction conditions such as temperature and pressure control.
Industrial Production Methods: Industrial production of EINECS 280-243-9 is carried out on a larger scale, often involving continuous processes to maximize efficiency. The production methods are optimized to reduce costs and environmental impact while maintaining high standards of quality and safety.
化学反応の分析
Types of Reactions: EINECS 280-243-9 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of EINECS 280-243-9 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of EINECS 280-243-9 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals and materials science.
科学的研究の応用
EINECS 280-243-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of complex molecules. In biology, it plays a role in studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects and as a component in drug development. In industry, it is utilized in the production of materials and chemicals with specific properties.
作用機序
The mechanism of action of EINECS 280-243-9 involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The detailed mechanism depends on the particular application and the biological system involved.
類似化合物との比較
Similar Compounds: Similar compounds to EINECS 280-243-9 include other substances listed in the EINECS inventory that share structural or functional characteristics. These compounds may have similar applications and properties but differ in specific aspects such as reactivity or stability.
Uniqueness: EINECS 280-243-9 is unique due to its specific chemical structure and properties, which make it suitable for particular applications. Its distinct reactivity and interaction with molecular targets set it apart from other similar compounds.
特性
CAS番号 |
83221-65-2 |
|---|---|
分子式 |
C28H19N7Na4O13S4 |
分子量 |
881.7 g/mol |
IUPAC名 |
tetrasodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]-2-sulfonatophenyl]-3-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H23N7O13S4.4Na/c29-14-1-6-21(20(30)9-14)34-32-15-2-4-18(23(10-15)50(40,41)42)19-5-3-16(11-24(19)51(43,44)45)33-35-28-25(52(46,47)48)8-13-7-17(49(37,38)39)12-22(36)26(13)27(28)31;;;;/h1-12,36H,29-31H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |
InChIキー |
WZSZEMOUAWCYJY-UHFFFAOYSA-J |
正規SMILES |
C1=CC(=C(C=C1N)N)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC4=C(C5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


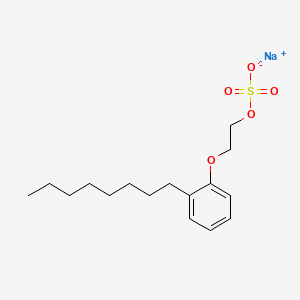
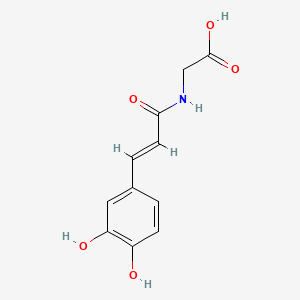
![Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate](/img/structure/B12772224.png)
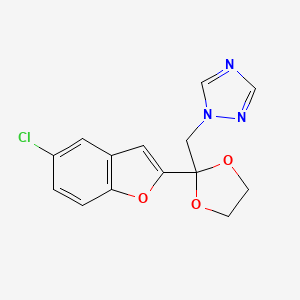


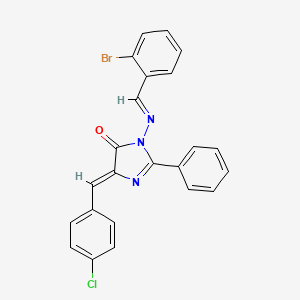

![Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate](/img/structure/B12772267.png)
